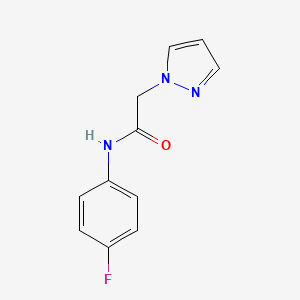
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one, also known as MPBD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The exact mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is thought to enhance the activity of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anxiolytic and sedative effects. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has also been found to decrease the levels of glutamate, which is a major excitatory neurotransmitter in the brain. This could contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has a number of advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of the receptor in various physiological and pathological conditions. However, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one also has limitations, including its potential for abuse and dependence. It is important to use caution when handling and using 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one in lab experiments.
Future Directions
There are a number of future directions for research on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one. One area of interest is the development of new drugs based on the structure of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one that could have improved efficacy and reduced side effects. Another area of interest is the study of the long-term effects of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one on the brain and behavior. Additionally, research on the potential therapeutic applications of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one in the treatment of anxiety disorders, insomnia, and epilepsy is ongoing.
Synthesis Methods
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves the reaction of 2-amino-5-chlorobenzophenone with piperidine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain the final product, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one. The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has also been found to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-16-13-7-3-4-8-14(13)18(12)11-15(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRFRPKVFNJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
